molecular formula C16H12N2O6S3 B12178396 [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12178396
M. Wt: 424.5 g/mol
InChI Key: INTRPSYVRVQXSB-QPEQYQDCSA-N
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Description

[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a furan ring, and a sulfamoylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-sulfamoylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the furan-2-ylmethylidene intermediate. This intermediate is then reacted with thiazolidine-2-thione under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolidine and furan chemistry.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its sulfamoyl group is known to enhance its binding affinity to certain enzymes.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione derivatives: These compounds share the thiazolidine ring and exhibit similar reactivity.

    Furan derivatives: Compounds with a furan ring, such as furan-2-carbaldehyde, have comparable chemical properties.

    Sulfamoylphenyl derivatives: These compounds contain the sulfamoylphenyl group and are studied for their biological activity.

Uniqueness

[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of structural features, including the thiazolidine ring, furan ring, and sulfamoylphenyl group

Properties

Molecular Formula

C16H12N2O6S3

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H12N2O6S3/c17-27(22,23)11-4-1-9(2-5-11)12-6-3-10(24-12)7-13-15(21)18(8-14(19)20)16(25)26-13/h1-7H,8H2,(H,19,20)(H2,17,22,23)/b13-7-

InChI Key

INTRPSYVRVQXSB-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)N

Origin of Product

United States

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